![molecular formula C9H17NO3 B13806920 Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI)](/img/structure/B13806920.png)
Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI) is a chemical compound with the molecular formula C9H17NO3. It is known for its unique structure, which includes a propanoic acid moiety linked to an aminocyclohexyl group via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI) typically involves the reaction of propanoic acid derivatives with 2-aminocyclohexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ether linkage. Common reagents used in this synthesis include acid chlorides or anhydrides of propanoic acid and suitable catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI) involves its interaction with specific molecular targets and pathways. The aminocyclohexyl group may interact with biological receptors or enzymes, modulating their activity. The propanoic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-
- Propanoic acid, 2-[(2-hydroxycyclohexyl)oxy]-
- Propanoic acid, 2-[(2-methylcyclohexyl)oxy]-
Uniqueness
Propanoic acid, 2-[(2-aminocyclohexyl)oxy]-(9CI) is unique due to its specific aminocyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(2-aminocyclohexyl)oxypropanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h6-8H,2-5,10H2,1H3,(H,11,12) |
InChI Key |
FIUHKTBRAMFTNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1CCCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13806860.png)


![2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13806867.png)
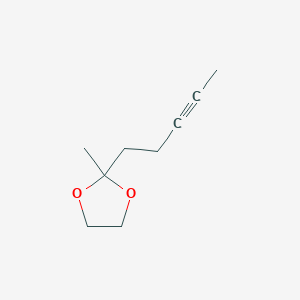
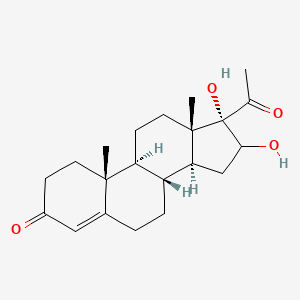
![5-Chloro-2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806878.png)
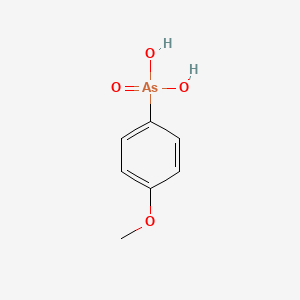
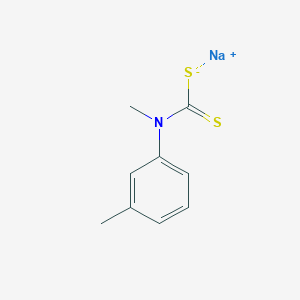
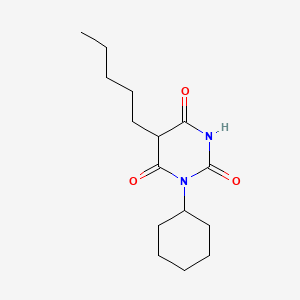
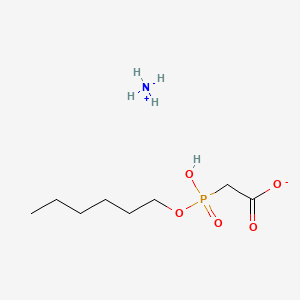
![1-oxo-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrazine-9a-carbonitrile](/img/structure/B13806908.png)
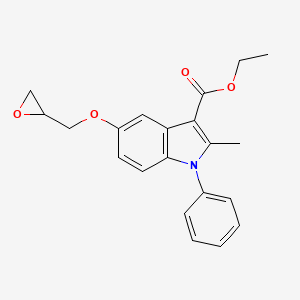
![Acetamide,N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]-](/img/structure/B13806931.png)
